Cas no 1354002-89-3 (1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone)

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a chiral piperidine derivative featuring a secondary amine and an acetyl functional group. Its stereospecific (R)-configuration ensures precise molecular interactions, making it valuable in pharmaceutical research, particularly for receptor-targeted drug development. The compound’s structural complexity, combining an ethylamino and isopropylamino moiety, enhances its potential as a versatile intermediate in medicinal chemistry. Its well-defined stereochemistry and functional groups facilitate selective binding, aiding in the design of bioactive molecules. The compound is typically utilized in controlled synthesis applications, where high purity and chiral integrity are critical. Suitable for exploratory studies in neuropharmacology or enzyme modulation, it offers researchers a tailored scaffold for probing structure-activity relationships.
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone structure
1354002-89-3 structure
Product name:1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
CAS No:1354002-89-3
MF:C12H25N3O
Molecular Weight:227.34640288353
CID:2156029

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone 化学的及び物理的性質

名前と識別子

    • 1-{(R)-3-[(2-amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
    • (R)-1-(3-((2-Aminoethyl)(isopropyl)amino)piperidin-1-yl)ethanone
    • AM95856
    • 1-{(R)-3-[(2-aminoethyl)isopropylamino]piperidin-1-yl}-ethanone
    • 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
    • インチ: 1S/C12H25N3O/c1-10(2)15(8-6-13)12-5-4-7-14(9-12)11(3)16/h10,12H,4-9,13H2,1-3H3/t12-/m1/s1
    • InChIKey: DHGXTVSWUDKNFP-GFCCVEGCSA-N
    • SMILES: O=C(C)N1CCC[C@H](C1)N(CCN)C(C)C

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 230
  • トポロジー分子極性表面積: 49.6

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
082357-500mg
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
1354002-89-3
500mg
£755.00 2022-03-01

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone 関連文献

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanoneに関する追加情報

Introduction to 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone (CAS No. 1354002-89-3)

1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone is a meticulously crafted organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With a CAS number of 1354002-89-3, this compound represents a sophisticated molecular structure that combines piperidine and amine functionalities, making it a versatile scaffold for drug discovery and development. The stereochemical configuration at the piperidine ring, specifically the (R) configuration, underscores its potential as a chiral building block in the synthesis of biologically active molecules.

The molecular framework of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone incorporates multiple reactive sites, including an amide-like moiety and secondary amines, which can be further functionalized to yield novel derivatives with enhanced pharmacological properties. This structural complexity makes it an attractive candidate for exploring new therapeutic avenues, particularly in the treatment of neurological disorders, infectious diseases, and metabolic conditions.

In recent years, there has been a surge in research focused on developing small-molecule modulators that target complex biological pathways. The piperidine core is a well-established pharmacophore in drug design due to its ability to mimic natural bioactive scaffolds and interact with specific protein targets. The presence of multiple amine groups in 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone provides opportunities for hydrogen bonding interactions, which are crucial for binding affinity and selectivity in drug candidates.

One of the most compelling aspects of this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways and are frequently implicated in various diseases, including cancer. The unique arrangement of substituents around the piperidine ring in 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone suggests that it could serve as a lead compound for designing inhibitors that selectively target aberrant kinases involved in disease progression.

Furthermore, the stereochemical purity of this compound is critical for its biological activity. The (R) configuration at the piperidine nitrogen ensures that interactions with biological targets are specific and optimized. This level of stereochemical control is often essential for achieving desired pharmacological effects while minimizing off-target side effects.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules like 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone with high-confidence protein targets. These computational studies have highlighted its potential as an allosteric modulator of protein kinases, suggesting that it could disrupt disease-causing signaling networks without directly inhibiting key enzymatic activity.

The synthesis of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. The use of chiral auxiliaries or catalysts during synthesis is often necessary to achieve the desired stereoisomer with minimal racemization. These synthetic strategies align with modern pharmaceutical manufacturing practices, which emphasize efficiency, scalability, and sustainability.

In addition to its potential as a drug lead, 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone may also serve as an intermediate in the production of more complex therapeutic agents. Its structural features allow for further derivatization through reactions such as nucleophilic substitution, condensation, or coupling reactions, enabling the creation of libraries of compounds for high-throughput screening.

The growing interest in personalized medicine has also spurred research into developing small molecules like 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone that can be tailored to individual patient profiles. By leveraging structural diversity and biocomputational methods, researchers aim to identify compounds that exhibit optimal efficacy and safety profiles across different genetic backgrounds.

As our understanding of disease mechanisms continues to evolve, compounds like 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-y}l}-ethanone will play an increasingly important role in therapeutic innovation. Their ability to modulate complex biological processes makes them valuable tools for exploring new treatment strategies and improving patient outcomes.

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